molecular formula C5H13ClN2 B12096632 1-Methylpyrrolidin-3-amine hydrochloride

1-Methylpyrrolidin-3-amine hydrochloride

Cat. No.: B12096632
M. Wt: 136.62 g/mol
InChI Key: MXSDGEUYISCEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpyrrolidin-3-amine hydrochloride is an organic compound with the molecular formula C5H12N2·HCl. It is a white crystalline solid that is soluble in water and most organic solvents. This compound is known for its stability under light and heat, making it a valuable substance in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-3-amine hydrochloride can be synthesized by reacting 1-methylpyrrolidin-3-amine with hydrochloric acid. The reaction typically involves dissolving 1-methylpyrrolidin-3-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The solution is then subjected to crystallization and filtration to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying under inert gas conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

1-Methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its stability, solubility, and versatility in various chemical reactions. Its ability to form stable salts with acids makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-methylpyrrolidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDGEUYISCEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.